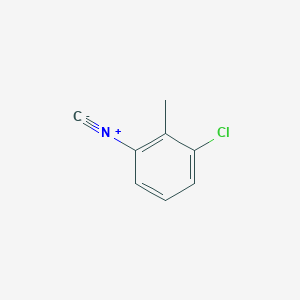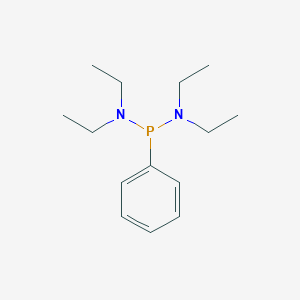
Estradiol-3-benzoate-17-butyrate
Vue d'ensemble
Description
Estradiol-3-benzoate-17-butyrate is a synthetic estrogen ester, specifically a derivative of estradiol. It is used primarily in hormonal birth control and hormone replacement therapy. This compound is known for its ability to act as a prodrug, releasing estradiol in the body, which is a natural and bioidentical form of estrogen .
Applications De Recherche Scientifique
Estradiol-3-benzoate-17-butyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in hormone regulation and its effects on cellular processes.
Medicine: Utilized in hormone replacement therapy and contraceptive formulations.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Target of Action
Estradiol-3-benzoate-17-butyrate (EBB) is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of EBB are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including in the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
EBB, being a pro-drug of estradiol, enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA .
Pharmacokinetics
Estradiol, the active form of EBB, has very low oral bioavailability on its own (2-10%) due to first-pass metabolism by the gut and the liver . Esterification of estradiol, as in the case of EBB, aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .
Result of Action
The molecular and cellular effects of EBB’s action are primarily the result of its interaction with the estrogen receptors. This can lead to a variety of effects, including the regulation of gene transcription and the production of messenger RNA . The specific effects can vary depending on the tissues and cells involved.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Estradiol-3-benzoate-17-butyrate is synthesized through the esterification of estradiol with benzoic acid and butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification processes. The reaction is conducted in a controlled environment to maintain the purity and yield of the product. The final product is then purified through recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: This compound can be oxidized to form estrone derivatives under specific conditions.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Estradiol, benzoic acid, and butyric acid.
Oxidation: Estrone derivatives.
Reduction: Alcohol derivatives of estradiol.
Comparaison Avec Des Composés Similaires
Estradiol-3-benzoate-17-butyrate is unique due to its dual esterification, which provides a prolonged release of estradiol compared to other estradiol esters. Similar compounds include:
Estradiol benzoate: A single ester of estradiol with benzoic acid, used in hormone therapy.
Estradiol cypionate: An ester of estradiol with cyclopentylpropionic acid, known for its long-acting effects.
Estradiol valerate: An ester of estradiol with valeric acid, commonly used in hormone replacement therapy.
These compounds differ in their esterification, which affects their pharmacokinetics and duration of action.
Propriétés
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O4/c1-3-7-27(30)33-26-15-14-25-24-12-10-20-18-21(32-28(31)19-8-5-4-6-9-19)11-13-22(20)23(24)16-17-29(25,26)2/h4-6,8-9,11,13,18,23-26H,3,7,10,12,14-17H2,1-2H3/t23-,24-,25+,26+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYFGNOOEKZNPW-ZRJUGLEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978979 | |
| Record name | (17beta)-Estra-1,3,5(10)-triene-3,17-diol 3-benzoate 17-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63042-18-2 | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3-benzoate 17-butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63042-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol-3-benzoate-17-n-butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063042182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (17beta)-Estra-1,3,5(10)-triene-3,17-diol 3-benzoate 17-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17β-diol 3-benzoate 17-butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRA-1,3,5(10)-TRIENE-3,17-DIOL (17.BETA.)-, 3-BENZOATE 17-BUTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE4IGI4UMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Estradiol-3-benzoate-17-butyrate in inhibiting ovulation?
A1: this compound is an estrogen-progestogen combination. While the provided abstract does not delve into specific molecular mechanisms, it highlights the compound's ability to inhibit ovulation when administered parenterally. [] This effect likely stems from the combined actions of the estrogen and progestogen components. Estrogens, like this compound, primarily act by binding to estrogen receptors, influencing gene transcription related to reproductive processes. Progestogens, like dihydroxyprogesterone acetophenide (the other component of the investigated drug), bind to progesterone receptors, further contributing to the suppression of ovulation. The combined effect of these hormonal components disrupts the hormonal cascade necessary for ovulation.
Q2: What were the key findings regarding the efficacy and safety of this compound as an ovulation inhibitor in the presented study?
A2: The study, involving 100 healthy patients over 8 cycles, demonstrated the effectiveness of a single monthly dose of this compound (10 mg) combined with dihydroxyprogesterone acetophenide (150 mg) in inhibiting ovulation. [] The researchers observed the drug's success in preventing sperm progression, indicating its potential contraceptive effect. Importantly, the study highlighted the absence of common side effects often associated with oral contraceptives. [] The researchers concluded that the this compound combination provided a well-tolerated and reversible method of ovulation inhibition. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)

![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)



![2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)




![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
